(Benzylamino)thiourea
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Overview
Description
(Benzylamino)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. It is characterized by the presence of a benzylamino group attached to the thiourea moiety. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzylamino)thiourea can be synthesized through several methods, including:
Condensation Reaction: A common method involves the condensation of benzylamine with thiourea in the presence of a suitable catalyst.
Thioacylation: Another approach involves the reaction of benzylamine with isothiocyanates or thioisocyanates.
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. One such method involves the nucleophilic addition of benzylamine to potassium isocyanate in water, avoiding the use of organic solvents and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: (Benzylamino)thiourea undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Amines, thiols.
Substitution Products: Substituted thiourea derivatives.
Scientific Research Applications
(Benzylamino)thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (benzylamino)thiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as urease and proteases, leading to its antibacterial and anticancer activities.
Antioxidant Activity: The compound can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Antiviral Activity: this compound derivatives have shown antiviral activity by inhibiting the polymerization of viral capsid proteins.
Comparison with Similar Compounds
Thiourea: A simpler analog with similar chemical properties but lacking the benzylamino group.
N-Substituted Thioureas: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Thiazoles: Heterocyclic compounds containing sulfur and nitrogen, with applications in medicinal chemistry.
Uniqueness of (Benzylamino)thiourea:
Enhanced Biological Activity: The presence of the benzylamino group enhances its biological activities compared to simpler thiourea derivatives.
Versatility in Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(benzylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMPJXDAVADRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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